molecular formula C9H15NO B15205981 1-(Furan-2-yl)-3-methylbutan-1-amine

1-(Furan-2-yl)-3-methylbutan-1-amine

Cat. No.: B15205981
M. Wt: 153.22 g/mol
InChI Key: WKIHQEHSPNGNAF-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-methylbutan-1-amine is an organic compound that belongs to the class of furan derivatives It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-3-methylbutan-1-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the reductive amination of furfural with a suitable amine under catalytic hydrogenation conditions. This process can be carried out using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

1-(Furan-2-yl)-3-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A derivative of furan with a carboxylic acid group.

    Tetrahydrofuran: A fully saturated derivative of furan.

    Furfurylamine: A primary amine derivative of furan.

Uniqueness

1-(Furan-2-yl)-3-methylbutan-1-amine is unique due to its specific structural features, which combine the properties of both furan and amine groups

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(furan-2-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C9H15NO/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7-8H,6,10H2,1-2H3

InChI Key

WKIHQEHSPNGNAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CO1)N

Origin of Product

United States

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